Canrenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

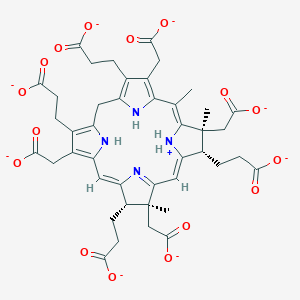

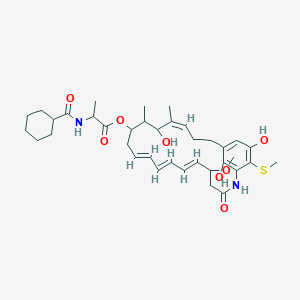

Kalium-Canrenoat, auch bekannt als Canrenoinsäure-Kaliumsalz, ist ein Kaliumsalz der Canrenoinsäure. Es ist ein Aldosteron-Antagonist, der zur Gruppe der Spirolactone gehört. Diese Verbindung ist ein Prodrug, d.h. sie wird im Körper zu dem aktiven Metaboliten Canrenon metabolisiert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Kalium-Canrenoat beinhaltet die Reaktion von Canrenoinsäure mit Kaliumhydroxid. Die Reaktion findet typischerweise in einem wässrigen Medium statt, wobei Canrenoinsäure in Wasser gelöst und dann mit Kaliumhydroxid neutralisiert wird, um das Kaliumsalz zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Kalium-Canrenoat folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of canrenoic acid potassium salt involves the reaction of canrenoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where canrenoic acid is dissolved in water and then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of canrenoic acid potassium salt follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kalium-Canrenoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Kalium-Canrenoat. Diese Produkte haben unterschiedliche chemische und biologische Eigenschaften, wodurch sie für verschiedene Anwendungen nützlich sind .

Wissenschaftliche Forschungsanwendungen

Kalium-Canrenoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Kalium-Canrenoat übt seine Wirkung aus, indem es Aldosteron-Rezeptoren antagonisiert. Es wird im Körper zu Canrenon metabolisiert, das an Aldosteron-Rezeptoren bindet und deren Aktivität hemmt. Dies führt zu einer Abnahme der Wirkungen von Aldosteron, wie z. B. Natriumretention und Kaliumausscheidung .

Wirkmechanismus

Canrenoic acid potassium salt exerts its effects by antagonizing aldosterone receptors. It is metabolized in the body to produce canrenone, which binds to aldosterone receptors and inhibits their activity. This leads to a decrease in the effects of aldosterone, such as sodium retention and potassium excretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Kalium-Canrenoat ähneln, gehören:

Spironolacton: Ein weiterer Aldosteron-Antagonist, der ebenfalls zu Canrenon metabolisiert wird.

Eplerenon: Ein selektiver Aldosteron-Antagonist mit einem ähnlichen Wirkmechanismus.

Canrenon: Der aktive Metabolit von Kalium-Canrenoat und Spironolacton.

Einzigartigkeit

Kalium-Canrenoat ist insofern einzigartig, als es das einzige klinisch verwendete Antimineralocorticoid ist, das für die parenterale Verabreichung (insbesondere intravenös) im Gegensatz zur oralen Verabreichung verfügbar ist . Dies macht es besonders nützlich in klinischen Situationen, in denen die intravenöse Verabreichung bevorzugt wird.

Eigenschaften

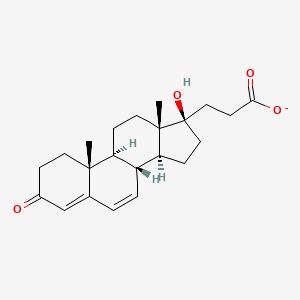

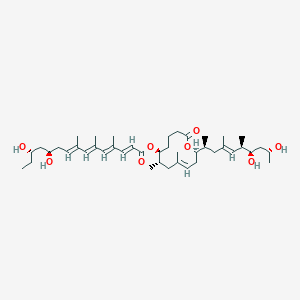

Molekularformel |

C22H29O4- |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |

InChI-Schlüssel |

PBKZPPIHUVSDNM-WNHSNXHDSA-M |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |

Kanonische SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

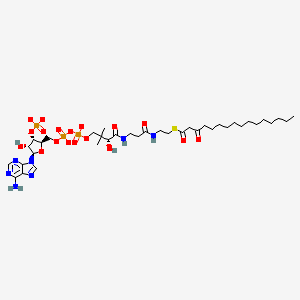

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-)](/img/structure/B1263358.png)

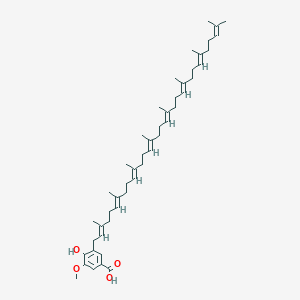

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)